5-chloro-2-[(2-fluorobenzyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide
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Overview
Description
5-Chloro-2-[(2-fluorophenyl)methanesulfonyl]-N-[3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique chemical structure, which includes a pyrimidine ring substituted with chloro, fluorophenyl, methanesulfonyl, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-[(2-fluorophenyl)methanesulfonyl]-N-[3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as chloroacetyl chloride and guanidine derivatives.
Introduction of Substituents: The chloro, fluorophenyl, methanesulfonyl, and trifluoromethyl groups are introduced through various substitution reactions. For instance, the fluorophenyl group can be added via a nucleophilic aromatic substitution reaction.
Final Coupling: The final step involves coupling the substituted pyrimidine with the carboxamide group under specific reaction conditions, such as the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-[(2-fluorophenyl)methanesulfonyl]-N-[3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can be employed to modify the functional groups, such as reducing the nitro group to an amine.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chloro and fluorophenyl positions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H₂O₂), m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Nucleophiles like amines, thiols, and electrophiles such as alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
5-Chloro-2-[(2-fluorophenyl)methanesulfonyl]-N-[3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent due to its unique structural features that may interact with biological targets.
Materials Science: Its chemical properties make it a candidate for the development of advanced materials, such as polymers and coatings.
Biological Studies: The compound is used in studies to understand its interactions with enzymes, receptors, and other biological molecules.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 5-chloro-2-[(2-fluorophenyl)methanesulfonyl]-N-[3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular interactions depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-[(2-fluorophenyl)methanesulfonyl]-N-phenylpyrimidine-4-carboxamide: Similar structure but lacks the trifluoromethyl group.
2-[(2-Fluorophenyl)methanesulfonyl]-N-[3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide: Similar structure but lacks the chloro group.
Uniqueness
The presence of the trifluoromethyl group in 5-chloro-2-[(2-fluorophenyl)methanesulfonyl]-N-[3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide imparts unique chemical properties, such as increased lipophilicity and metabolic stability. This makes it distinct from other similar compounds and potentially more effective in certain applications.
Properties
Molecular Formula |
C19H12ClF4N3O3S |
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Molecular Weight |
473.8 g/mol |
IUPAC Name |
5-chloro-2-[(2-fluorophenyl)methylsulfonyl]-N-[3-(trifluoromethyl)phenyl]pyrimidine-4-carboxamide |
InChI |
InChI=1S/C19H12ClF4N3O3S/c20-14-9-25-18(31(29,30)10-11-4-1-2-7-15(11)21)27-16(14)17(28)26-13-6-3-5-12(8-13)19(22,23)24/h1-9H,10H2,(H,26,28) |
InChI Key |
LWUYDNSSIGRMQL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CS(=O)(=O)C2=NC=C(C(=N2)C(=O)NC3=CC=CC(=C3)C(F)(F)F)Cl)F |
Origin of Product |
United States |
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